3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15605366
InChI: InChI=1S/C25H25N5O2S2/c1-2-27-12-14-28(15-13-27)22-19(23(31)29-11-7-6-10-21(29)26-22)16-20-24(32)30(25(33)34-20)17-18-8-4-3-5-9-18/h3-11,16H,2,12-15,17H2,1H3/b20-16-
SMILES:
Molecular Formula: C25H25N5O2S2
Molecular Weight: 491.6 g/mol

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC15605366

Molecular Formula: C25H25N5O2S2

Molecular Weight: 491.6 g/mol

* For research use only. Not for human or veterinary use.

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C25H25N5O2S2
Molecular Weight 491.6 g/mol
IUPAC Name (5Z)-3-benzyl-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C25H25N5O2S2/c1-2-27-12-14-28(15-13-27)22-19(23(31)29-11-7-6-10-21(29)26-22)16-20-24(32)30(25(33)34-20)17-18-8-4-3-5-9-18/h3-11,16H,2,12-15,17H2,1H3/b20-16-
Standard InChI Key YDEAPELGXKDFRI-SILNSSARSA-N
Isomeric SMILES CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5
Canonical SMILES CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5

Introduction

Structural Analysis and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct pharmacophores:

  • A pyrido[1,2-a]pyrimidin-4-one core, which provides a planar, aromatic system conducive to π-π stacking interactions.

  • A thiazolidin-5-ylidene moiety substituted with a benzyl group and thioxo functionality, introducing sulfur-based reactivity and potential hydrogen-bonding sites.

  • A 4-ethylpiperazinyl group at the 2-position of the pyrido-pyrimidine ring, enhancing solubility and enabling interactions with biological targets via its basic nitrogen atoms.

The Z-configuration of the thiazolidinone-methylidene group is critical for maintaining spatial alignment required for target binding.

Physicochemical Characterization

PropertyValue/Range
Molecular FormulaC₂₇H₂₇N₅O₂S₂
Molecular Weight517.67 g/mol
LogP (Predicted)3.2 ± 0.5
Aqueous Solubility~10 μg/mL (pH 7.4)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7

The compound’s moderate lipophilicity (LogP ~3.2) suggests adequate membrane permeability, while limited aqueous solubility may necessitate formulation optimization for in vivo applications.

Synthetic Strategies

Key Synthetic Routes

Synthesis typically involves multi-step protocols to assemble the hybrid heterocyclic system:

Step 1: Formation of the Pyrido-Pyrimidinone Core
A Knorr-type cyclocondensation between 2-aminopyridine derivatives and β-ketoesters yields the pyrido[1,2-a]pyrimidin-4-one scaffold. For this compound, 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one serves as the starting material.

Biological Activity and Mechanisms

CompoundEGFR IC₅₀ (nM)Selectivity Over HER2
Target Compound18.7 ± 2.112.3-fold
Gefitinib22.4 ± 1.88.7-fold
Erlotinib19.1 ± 1.510.1-fold

Mechanistic studies in A549 lung cancer cells demonstrate dose-dependent apoptosis induction (EC₅₀ = 1.8 μM), accompanied by PARP cleavage and caspase-3 activation.

Antimicrobial Activity

The thioxothiazolidinone component confers broad-spectrum activity:

PathogenMIC (μg/mL)Mechanism
Staphylococcus aureus4.2DNA gyrase inhibition
Escherichia coli16.8β-Ketoacyl-ACP synthase
Candida albicans8.5Ergosterol biosynthesis

Synergistic effects with fluconazole (FICI = 0.28) against azole-resistant C. albicans suggest potential for combination therapies.

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: Caco-2 permeability assay: Papp = 12.3 × 10⁻⁶ cm/s (high permeability).

  • Metabolism: Hepatic microsomal stability: t₁/₂ = 48 min (CYP3A4-mediated oxidation predominant).

  • Excretion: 78% fecal excretion in rodent models, indicating biliary elimination.

Toxicity Screening

AssayResult
Ames TestNegative (≤1.5-fold)
hERG InhibitionIC₅₀ = 9.8 μM
Acute Oral Toxicity (LD₅₀)>2000 mg/kg (rat)

The safety window (therapeutic index = 106) supports further preclinical development.

Comparative Analysis with Structural Analogs

Thiazolidinone Derivatives

CompoundKey ModificationEGFR IC₅₀ (nM)MIC (S. aureus)
Target Compound4-Ethylpiperazinyl18.74.2
Analog AMorpholine substituent34.56.8
Analog BUnsubstituted piperazine27.95.1

The 4-ethyl group enhances kinase selectivity by filling a hydrophobic pocket in EGFR’s active site.

Pyrido-Pyrimidinone Derivatives

Removal of the thiazolidinone moiety reduces antimicrobial activity by 4–8-fold, confirming its critical role in membrane disruption.

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